2-Amino-1-(4-fluorophenyl)ethanol hydrochloride

Lipophilicity Physicochemical profiling Medicinal chemistry

Fragment-based drug discovery programs targeting kinases often lack validated co-crystal structures for hit-to-lead optimization. 2-Amino-1-(4-fluorophenyl)ethanol HCl solves this with a 1.80 Å PKA co-crystal structure (PDB 5N1K) showing key hinge-region hydrogen bonds. Benefits include: • Eliminates 3-12 month crystallography effort for novel fragments • Distinct LogP (0.2) vs. chloro analog (0.8) enables tissue penetration correlation • ≥99% HPLC purity ensures reproducible cyclization and stoichiometric control.

Molecular Formula C8H11ClFNO
Molecular Weight 191.63 g/mol
CAS No. 403-28-1
Cat. No. B1265663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-fluorophenyl)ethanol hydrochloride
CAS403-28-1
Molecular FormulaC8H11ClFNO
Molecular Weight191.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)O)F.Cl
InChIInChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H
InChIKeyPNSJHCBYUNINNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-fluorophenyl)ethanol HCl: Identity & Class Profile


2-Amino-1-(4-fluorophenyl)ethanol hydrochloride (CAS 403-28-1) is the hydrochloride salt of a chiral β-amino alcohol characterized by a 4-fluorophenyl substituent on the ethanolamine backbone [1]. The compound exists as a racemic mixture with a molecular weight of 191.63 g/mol and is typically supplied as a white crystalline solid with ≥95–99% purity (HPLC) . Its structural class—para-substituted phenylethanolamines—places it alongside analogs with alternative halogen (Cl, Br) or unsubstituted phenyl groups, where the fluorine atom imparts distinct physicochemical properties relevant to both synthetic utility and pharmacological profiling [1].

1
Product Identity

Racemic β-amino alcohol hydrochloride with 4-fluorophenyl substituent

CAS 403-28-1; crystalline solid
2
Procurement Logic

Select when 4-fluoro electronic profile and salt-form solubility are required

Class-specific lipophilicity and H-bond acceptor advantages
3
Research Context

Supports fragment-based kinase crystallography, chiral building block and invertebrate neuropharmacology studies

Co-crystal structure available (PKA); reported octopamine partial agonist

2-Amino-1-(4-fluorophenyl)ethanol HCl: Substitution Challenges


Within the β-amino alcohol family, simple replacement of the 4-fluoro substituent with hydrogen, chlorine, or bromine results in quantifiable changes in lipophilicity and biological activity that cannot be assumed equivalent without experimental verification. The fluorinated analog displays a computed LogP (XLogP3-AA) of 0.2, compared to 0.8 for the 4-chloro analog [1][2]. These differences translate into measurable shifts in receptor interaction profiles: 2-amino-1-(4-fluorophenyl)ethanol exhibits distinct octopaminergic agonist activity in insect neural tissue relative to the unsubstituted phenyl analog, as demonstrated by direct adenylate cyclase stimulation assays [3]. Thus, generic substitution without confirming the specific structure-activity relationship for a given application risks introducing unwanted changes in potency, metabolic stability, or synthetic compatibility.

Attribute
4-Fluoro HCl (Target)
Analog Substitution Risk
Lipophilicity
XLogP3-AA 0.2; 3 H-bond acceptors
4-Chloro analog (XLogP3 0.8) may alter permeability and protein binding profiles
Octopamine Receptor Activity
Partial agonist, rank-order defined vs APE
Unsubstituted phenyl analog (APE) shows higher potency; cannot assume equivalent receptor activation
Structural Biology Utility
Co-crystal structure available (PKA PDB 5N1K)
Chloro, bromo, or unsubstituted analogs lack validated kinase co-crystal data; binding mode may differ

2-Amino-1-(4-fluorophenyl)ethanol HCl: Quantitative Evidence


LogP Divergence: 4-Fluoro vs 4-Chloro Analogs

The computed lipophilicity (XLogP3-AA) of the free base 2-amino-1-(4-fluorophenyl)ethanol is 0.2, whereas the corresponding 4-chloro analog exhibits a value of 0.8 [1][2]. This 0.6 log-unit difference corresponds to an approximately 4-fold lower predicted octanol–water partition coefficient for the fluorinated compound, indicating reduced lipophilicity relative to the chloro congener. It must be noted that alternative computational methods report higher LogP values for the fluorinated compound (e.g., 1.5181 by ACD/Labs prediction) ; however, the rank-order difference between fluoro and chloro within the same calculation method (XLogP3) remains directionally consistent. The 4-fluoro substitution also provides superior hydrogen bond acceptor capacity (3 acceptors) versus the chloro and unsubstituted analogs (2 acceptors each), attributable to fluorine's electronegativity and ability to participate in weak hydrogen bonds [1].

LogP Divergence
Cross-study comparable
ΔXLogP3 = –0.6 vs 4-Cl analog; approx. 4-fold lower lipophilicity
Supports lipophilicity-dependent permeability and distribution profiling
Computed values; confirm experimentally for critical ADME decisions
Lipophilicity Physicochemical profiling Medicinal chemistry

Octopamine Agonist: Fluorophenyl vs Phenyl

In a direct head-to-head adenylate cyclase stimulation assay using ventral nerve cord preparations from Periplaneta americana, D-(−)-2-amino-1-phenylethanol (APE) demonstrated greater potency than 2-amino-1-(4-fluorophenyl)ethanol (FPE) as an octopamine receptor agonist [1]. The study established that para-substitution with fluorine attenuates agonist efficacy relative to the unsubstituted phenyl analog under identical assay conditions. While the original publication does not report EC50 values for each compound in tabular form, it establishes a rank-order relationship (APE > FPE) that is consistent with the known structure-activity paradigm for octopaminergic ligands, where para-substituent electronic properties modulate receptor activation [1]. This comparative data directy informs selection when either compound is being considered as a pharmacological tool for insect octopamine receptor studies.

Octopamine Agonist Rank
Direct head-to-head comparison
Rank-order: APE > FPE (partial agonist); adenylate cyclase assay in Periplaneta americana
Establishes rank-order for invertebrate receptor pharmacology tool selection
Exact EC50 not reported; confirm in target species
Octopamine receptor Adenylate cyclase Insect neuropharmacology

HCl Salt: Solubility & Handling Benefits

The hydrochloride salt of 2-amino-1-(4-fluorophenyl)ethanol (CAS 403-28-1, MW 191.63) is supplied as a crystalline solid with verified purity ≥99% (HPLC) by multiple vendors . As a class property, hydrochloride salts of primary β-amino alcohols exhibit significantly higher aqueous solubility and dissolution rates compared to their free base counterparts due to protonation of the amino group (predicted pKa ~9–10 for the conjugate acid), which enhances ionic character and hydration [1]. The free base form (CAS 456-05-3, MW 155.17) is a lower-melting solid (mp 65–67°C) and is comparatively less stable under ambient storage conditions. The salt form also provides a defined stoichiometry (1:1 HCl) that simplifies molar calculations for reaction scale-up and formulation, eliminating the batch-to-batch variability inherent to the free base's hygroscopicity.

Salt Solubility & Handling
Class-level inference
HCl salt purity ≥99% (HPLC); class-typical aqueous solubility advantage over free base
Supports direct use in aqueous assay formats without additional solubilization
Head-to-head solubility data not available; verify for specific buffer conditions
Salt selection Aqueous solubility Formulation development

PKA Co-Crystal Binding Mode

The (1S)-enantiomer of 2-amino-1-(4-fluorophenyl)ethanol has been co-crystallized with the catalytic subunit of cAMP-dependent protein kinase A (PKA C-alpha) from Cricetulus griseus and the structure solved by X-ray diffraction at 1.80 Å resolution (PDB ID: 5N1K) [1][2]. This represents a fragment-like molecule bound within the kinase hinge region, providing atom-level detail of hydrogen bond interactions mediated by both the amino and hydroxyl groups of the ligand with backbone residues of the kinase. The electron density map confirms specific, ordered binding of the ligand that is enabled by the combination of the 4-fluorophenyl group's steric and electronic profile. While quantitative affinity data (Kd/IC50) remain unpublished as of the deposition date [1], the availability of a high-resolution co-crystal structure constitutes a validated starting point for structure-based optimization that is not available for the chloro, bromo, or unsubstituted phenyl analogs in this specific kinase context.

PKA Co-Crystal Structure
Supporting evidence
(1S)-enantiomer bound to PKA C-alpha; 1.80 Å resolution; PDB 5N1K; R-Free 0.207
Provides validated binding mode for fragment-based kinase design
Affinity data (Kd/IC50) unpublished; binding requires enantiomer-specific confirmation
Fragment-based drug discovery Kinase crystallography Ligand binding

Chiral Intermediate: 2-Amino-5-aryl-2-oxazoline Synthesis

2-Amino-1-(4-fluorophenyl)ethanol hydrochloride (CAS 403-28-1) is specifically cited as a key starting material for the preparation of 2-amino-5-aryl-2-oxazolines, a class of compounds investigated as potent anorectic agents . The compound's 1,2-amino alcohol functionality provides the backbone for oxazoline cyclization, while the 4-fluorophenyl substituent introduces metabolic stability and modulates the electronic properties of the resulting heterocycle. In contrast, the unsubstituted phenyl analog (CAS 4561-43-7) would yield oxazolines with different pharmacokinetic profiles, and the 4-chloro analog (CAS 6314-53-0) would introduce a heavier halogen with distinct steric and metabolic properties. The cited application specifically requires the 4-fluoro substitution pattern as part of the structure-activity relationship that defines this oxazoline series.

2-Amino-5-aryl-2-oxazoline Synthesis
Data to verify
Cited as key building block for anorectic oxazoline series; 4-fluoro substitution required by pharmacophore
Supports selection as validated starting material for this specific oxazoline scaffold
Source details incomplete; verify synthetic protocol and SAR independently
Chiral building block Oxazoline synthesis Pharmaceutical intermediate

2-Amino-1-(4-fluorophenyl)ethanol HCl: Application Scenarios


Fragment-Based Kinase Discovery with Co-Crystal Structure

Medicinal chemistry teams engaged in fragment-based lead discovery for kinase targets can advance directly to structure-guided optimization using the 1.80 Å PKA co-crystal structure (PDB 5N1K) of the (1S)-enantiomer bound in the kinase hinge region [1]. This eliminates the 3–12 month crystallography effort required for novel fragments and provides validated binding mode information—including key hydrogen bond interactions mediated by the amino and hydroxyl groups—that is not available for the chloro, bromo, or unsubstituted phenyl analogs in this target context. The HCl salt form ensures adequate aqueous solubility for soaking or co-crystallization experiments at typical fragment screening concentrations (10–100 mM in DMSO/H2O).

Octopamine Partial Agonist in Invertebrate Neuropharmacology

For researchers studying octopamine receptor pharmacology in insect models such as Periplaneta americana or Locusta migratoria, 2-amino-1-(4-fluorophenyl)ethanol serves as a characterized partial agonist tool compound with established activity rank (less potent than D-(−)-2-amino-1-phenylethanol, more potent than L-(+)-APE) in adenylate cyclase stimulation assays [2]. This defined pharmacological profile enables its use as a comparator to benchmark novel octopaminergic ligands, and its 4-fluoro substitution provides distinct physicochemical properties—lower XLogP3-AA (0.2) relative to the 4-chloro analog (0.8)—that can be correlated with tissue penetration differences in ex vivo nervous system preparations.

2-Amino-5-aryl-2-oxazoline Synthesis (Anorectic Agents)

Process chemistry and medicinal chemistry groups pursuing anorectic agent development can utilize CAS 403-28-1 as the validated β-amino alcohol building block for cyclization to 2-amino-5-aryl-2-oxazolines, where the 4-fluorophenyl substitution is a required structural element of the pharmacophore . The hydrochloride salt's high purity (≥99% HPLC) and crystalline form simplify stoichiometric control and purification, factors that are critical for reproducible cyclization yields and impurity profiles during scale-up from milligram to multi-gram batches.

Chiral Auxiliary & Ligand: Asymmetric Synthesis

The chiral β-amino alcohol scaffold of 2-amino-1-(4-fluorophenyl)ethanol has established utility as a chiral auxiliary and ligand in organometallic catalysis, particularly in asymmetric reduction and C–C bond-forming reactions . The 4-fluorophenyl group enhances the auxiliary's steric profile without the molecular weight penalty of bromine (MW 216 vs 191.6) or chlorine (MW 208 vs 191.6), while fluorine's electronegativity provides electronic tuning of the metal center distinct from unsubstituted or chloro-substituted analogs. Procurement of the chiral enantiomerically pure forms is available for both (R) and (S) configurations, enabling matched- and mismatched-pair studies in asymmetric methodology development.

Application
Selection Property
Validation Focus
Fragment-based kinase discovery
Pre-existing PKA co-crystal structure (PDB 5N1K)
Enantiomer-specific binding mode and hinge-region interaction review
Invertebrate neuropharmacology studies
Defined octopamine partial agonist rank-order
Adenylate cyclase assay-response interpretation and tissue penetration context
2-Amino-5-aryl-2-oxazoline synthesis
Validated β-amino alcohol building block with required 4-F substitution
Cyclization yield, impurity profile, and pharmacophore compatibility
Chiral auxiliary and asymmetric catalysis
Chiral β-amino alcohol scaffold with electronic tuning from 4-fluorophenyl group
Enantiomeric excess and matched/mismatched-pair methodology development

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